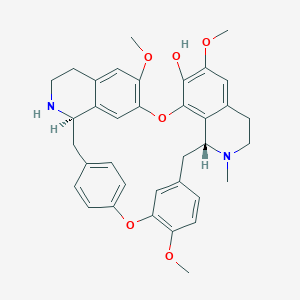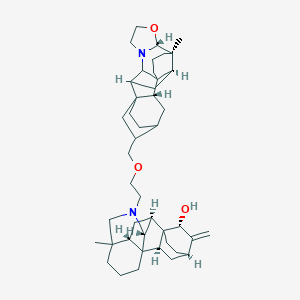
Pukeensine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pukeensine is a complex organic compound with the molecular formula C44H64N2O3 and a molecular weight of 669.01 g/mol It is known for its unique structure, which includes multiple fused rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pukeensine involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the fused ring structures, followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, with research focused on optimizing the yield and purity of the compound. The process involves large-scale synthesis using batch reactors, followed by purification steps such as crystallization and chromatography to isolate the pure compound .
化学反応の分析
Types of Reactions
Pukeensine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced analogs .
科学的研究の応用
Pukeensine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound has shown potential as a bioactive compound, with studies indicating its ability to interact with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory or anticancer agent.
作用機序
The mechanism of action of Pukeensine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation .
類似化合物との比較
Pukeensine can be compared with other similar compounds based on its structure and reactivity. Some of the similar compounds include:
Puerarin: Similar in structure but differs in its biological activity and applications.
Putrescine: Shares some structural features but has different chemical properties and uses.
Codeine: Although structurally different, it shares some pharmacological properties with this compound.
This compound stands out due to its unique combination of fused rings and functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
144442-84-2 |
|---|---|
分子式 |
C12H9F3N2O2 |
分子量 |
669 g/mol |
IUPAC名 |
(8R,9S,11R,13R,15S,16S)-5-methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol |
InChI |
InChI=1S/C44H64N2O3/c1-25-26-7-13-42(37(25)47)30-21-31-39(2)8-4-10-43(31,34(42)18-26)35(30)45(24-39)14-16-48-23-28-22-41-12-6-27(28)19-33(41)44-11-5-9-40(3)32(44)20-29(41)36(44)46-15-17-49-38(40)46/h26-38,47H,1,4-24H2,2-3H3/t26-,27?,28?,29?,30-,31+,32-,33-,34-,35-,36?,37-,38-,39?,40-,41?,42?,43?,44?/m1/s1 |
InChIキー |
KVOUULIRGZGBLJ-KKRWWXOISA-N |
異性体SMILES |
C[C@@]12CCCC34[C@@H]1CC(C3N5[C@@H]2OCC5)C67[C@H]4CC(CC6)C(C7)COCCN8CC9(CCCC12[C@H]9C[C@H]([C@H]18)C13[C@H]2C[C@@H](CC1)C(=C)[C@H]3O)C |
SMILES |
CC12CCCC34C1CC(C3N(C2)CCOCC5CC67CCC5CC6C89CCCC1(C8CC7C9N2C1OCC2)C)C12C4CC(CC1)C(=C)C2O |
正規SMILES |
CC12CCCC34C1CC(C3N(C2)CCOCC5CC67CCC5CC6C89CCCC1(C8CC7C9N2C1OCC2)C)C12C4CC(CC1)C(=C)C2O |
同義語 |
pukeensine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



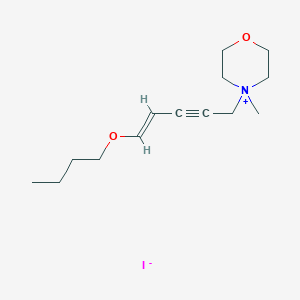

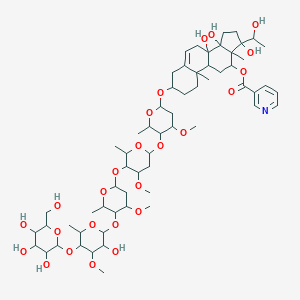
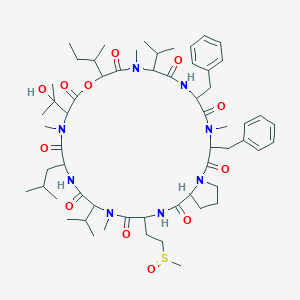

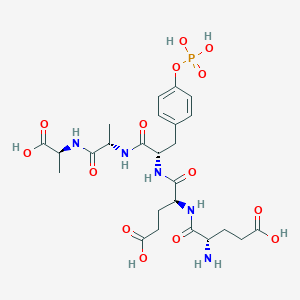
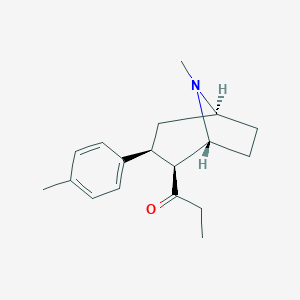
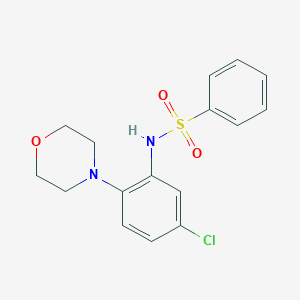
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)
